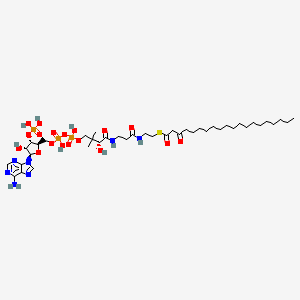

3-oxoicosanoyl-CoA

Beschreibung

This compound has been reported in Homo sapiens with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Eigenschaften

Molekularformel |

C41H72N7O18P3S |

|---|---|

Molekulargewicht |

1076.0 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxoicosanethioate |

InChI |

InChI=1S/C41H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-28,30,34-36,40,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t30-,34-,35-,36+,40-/m1/s1 |

InChI-Schlüssel |

FYBVHNZJDVUVLJ-IBYUJNRCSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-Oxoicosanoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal β-oxidation is a critical metabolic pathway responsible for the degradation of a variety of fatty acids and fatty acid derivatives that cannot be, or are inefficiently, metabolized by mitochondria. This includes very long-chain fatty acids (VLCFAs, ≥ C22), branched-chain fatty acids, and the precursors of bile acids. The pathway proceeds through a series of four enzymatic reactions, analogous to mitochondrial β-oxidation, resulting in the chain shortening of the fatty acyl-CoA and the production of acetyl-CoA. This guide focuses on a key intermediate in the peroxisomal β-oxidation of eicosanoic acid (C20), 3-oxoicosanoyl-CoA , and the enzymatic step that governs its metabolism. A comprehensive understanding of this process is vital for researchers in metabolic diseases and professionals in drug development targeting lipid metabolism.

The Core Pathway: Peroxisomal β-Oxidation of Eicosanoyl-CoA

Eicosanoyl-CoA, the activated form of the 20-carbon saturated fatty acid eicosanoic acid, undergoes β-oxidation within the peroxisome. The process involves a cycle of four enzymatic reactions, ultimately yielding a shortened acyl-CoA and a molecule of acetyl-CoA. This compound is the substrate for the final, thiolytic cleavage step of this cycle.

The key enzymes involved in the peroxisomal β-oxidation of straight-chain fatty acids are:

-

Acyl-CoA Oxidase 1 (ACOX1): The rate-limiting enzyme that introduces a double bond between the α and β carbons of the acyl-CoA.[1]

-

Multifunctional Protein (L-bifunctional enzyme, L-PBE, or EHHADH): Possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

-

3-Ketoacyl-CoA Thiolase (ACAA1): Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA.[2][3][4][5]

The metabolic fate of this compound is central to the efficient processing of C20 fatty acids. Its cleavage by ACAA1 produces stearoyl-CoA (C18) and acetyl-CoA. The shortened stearoyl-CoA can then undergo further rounds of β-oxidation in either the peroxisome or mitochondria.

Quantitative Data on this compound Metabolism

Precise kinetic parameters for human ACAA1 with this compound as a substrate are not extensively documented in publicly available literature. However, studies on peroxisomal thiolases indicate a broad substrate specificity, with activity on short, medium, long, and very long straight-chain 3-oxoacyl-CoAs. The intracellular concentrations of specific acyl-CoA intermediates like this compound are also not well-defined and are expected to be low and transient under normal physiological conditions.

Table 1: Substrate Specificity and General Kinetic Properties of Peroxisomal 3-Ketoacyl-CoA Thiolase (ACAA1)

| Property | Description | Reference |

| Substrate Range | Active on a broad range of straight-chain 3-oxoacyl-CoAs, including short, medium, long, and very long-chain species. | |

| General Kinetics | Peroxisomal β-oxidation displays optimal specificity towards long-chain polyunsaturated acyl-CoA esters, with Km values in the range of 13-22 µM for various C20 and C22 substrates. The Km for palmitoyl-CoA is approximately 13.8 µM. | |

| Cellular Concentration | The free cytosolic concentration of long-chain acyl-CoA esters is estimated to be in the low nanomolar range, likely below 200 nM even under extreme conditions, and potentially below 5 nM during active fatty acid synthesis. | |

| VLCFA-CoA Abundance | In some human cell lines (e.g., MCF7), very-long-chain fatty acyl-CoAs (>C20) can constitute over 50% of the total fatty acyl-CoA pool. |

Experimental Protocols

Expression and Purification of Recombinant Human ACAA1

To perform kinetic studies, a source of purified ACAA1 is required. Recombinant expression in E. coli is a common method.

Workflow:

Detailed Methodology:

-

Cloning: The full-length human ACAA1 cDNA (NCBI Accession No. NP_001598.1) is cloned into a suitable bacterial expression vector, such as pET-28a, which provides an N-terminal hexahistidine (His6) tag for purification.

-

Expression: The expression plasmid is transformed into a competent E. coli strain like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication on ice. The lysate is then centrifuged to pellet cell debris.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged ACAA1 is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The identity of the protein can be confirmed by Western blotting using an anti-ACAA1 or anti-His-tag antibody. The purified protein is dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 20% glycerol) and stored at -80°C.

Enzymatic Synthesis of this compound

The substrate, this compound, is not commercially available and needs to be synthesized. A chemo-enzymatic approach is often employed.

Workflow:

References

The Pivotal Role of 3-Oxoicosanoyl-CoA in Very-Long-Chain Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 28, 2025

Abstract

3-Oxoicosanoyl-CoA, a 20-carbon β-ketoacyl-CoA, stands as a critical intermediate at the crossroads of very-long-chain fatty acid (VLCFA) metabolism. Its transient existence is central to both the catabolic spiral of β-oxidation and the anabolic pathway of fatty acid elongation. This technical guide provides an in-depth exploration of the function of this compound, detailing its involvement in key metabolic pathways, the enzymes that govern its transformations, and its implications in metabolic disorders. Furthermore, this document outlines detailed experimental protocols for the analysis of this compound and related enzymes, and presents visualizations of the pertinent metabolic and experimental workflows. A comprehensive understanding of the roles of this compound is paramount for researchers and professionals in drug development aiming to target metabolic diseases.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules. The metabolism of these lipids is a tightly regulated process involving a series of enzymatic reactions in which this compound emerges as a key, albeit transient, intermediate. This molecule is central to two opposing metabolic fates: degradation for energy production via β-oxidation and synthesis for the formation of longer fatty acid chains through elongation.

This guide will dissect the multifaceted functions of this compound, providing a detailed overview of its metabolic significance, the enzymes that interact with it, and its association with human health and disease.

The Role of this compound in Fatty Acid β-Oxidation

Fatty acid β-oxidation is the primary catabolic pathway for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production[1]. The breakdown of VLCFAs, including the 20-carbon icosanoyl-CoA, occurs in both mitochondria and peroxisomes[2]. This compound is the substrate for the final step in each cycle of β-oxidation.

Mitochondrial β-Oxidation

In the mitochondria, the β-oxidation of long-chain fatty acids is primarily carried out by the mitochondrial trifunctional protein (MTP), an enzyme complex embedded in the inner mitochondrial membrane[3]. MTP catalyzes the last three steps of the β-oxidation spiral: 2-enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities[3].

The formation and subsequent cleavage of this compound in the mitochondria can be summarized as follows:

-

Dehydrogenation of L-3-Hydroxyicosanoyl-CoA: The L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) component of MTP oxidizes L-3-hydroxyicosanoyl-CoA to this compound, using NAD+ as an electron acceptor.

-

Thiolytic Cleavage of this compound: The 3-ketoacyl-CoA thiolase (thiolase) component of MTP then catalyzes the cleavage of this compound by a molecule of coenzyme A (CoA-SH). This reaction yields acetyl-CoA and stearoyl-CoA (C18-CoA), which is two carbons shorter and can then re-enter the β-oxidation spiral.

Peroxisomal β-Oxidation

Peroxisomes are essential for the initial breakdown of VLCFAs, which are then shortened to medium-chain fatty acids and transported to the mitochondria for complete oxidation. The enzymatic steps in peroxisomal β-oxidation are similar to those in mitochondria but are catalyzed by a different set of enzymes that are not part of a single trifunctional protein. The final step, the thiolytic cleavage of this compound, is catalyzed by a peroxisomal 3-ketoacyl-CoA thiolase.

The Role of this compound in Fatty Acid Elongation

Fatty acid elongation is an anabolic process that adds two-carbon units to a growing fatty acyl-CoA chain. This process occurs in the endoplasmic reticulum and is crucial for the synthesis of VLCFAs required for various cellular functions. The elongation cycle involves four sequential reactions, with the first and rate-limiting step being the condensation of an acyl-CoA with malonyl-CoA, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).

For the synthesis of fatty acids longer than 20 carbons, this compound acts as a precursor. The process can be described as follows:

-

Condensation: An ELOVL enzyme, such as ELOVL7, catalyzes the condensation of stearoyl-CoA (C18-CoA) with malonyl-CoA to produce this compound (C20-ketoacyl-CoA). ELOVL7 has been shown to have a preference for C18-CoA substrates and can accept fatty acyl-CoAs with carbon chains up to C20 in length.

-

Reduction: The this compound is then reduced by a 3-ketoacyl-CoA reductase to 3-hydroxyicosanoyl-CoA, using NADPH as the reducing agent.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule to form trans-2-icosenoyl-CoA.

-

Second Reduction: Finally, a trans-2-enoyl-CoA reductase reduces the double bond to yield icosanoyl-CoA (C20-CoA), which can then serve as a substrate for further elongation cycles.

Quantitative Data

Specific kinetic parameters for enzymes acting on this compound are not extensively reported in the literature. However, data for related long-chain substrates can provide valuable insights.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Source | Reference |

| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxydecanoyl-CoA | 5.4 | 13,800 | Pig Heart | |

| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxypalmitoyl-CoA | 4.8 | 6,900 | Pig Heart | |

| 3-Ketoacyl-CoA Thiolase (Mitochondrial) | 3-Oxodecanoyl-CoA | ~5 | Not specified | Rat Liver | |

| ELOVL7 | Stearoyl-CoA (C18:0) | Not specified | Not specified | Human (recombinant) |

Note: The table presents available data for enzymes acting on long-chain acyl-CoAs, which can serve as an approximation for the behavior of enzymes with this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

5.1.1. Sample Preparation

-

Tissue/Cell Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., acetonitrile/methanol/water with an internal standard).

-

Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.

-

Solid-Phase Extraction (SPE): Use a mixed-mode or reversed-phase SPE cartridge to enrich for acyl-CoAs and remove interfering substances. Elute the acyl-CoAs with an appropriate solvent mixture.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

5.1.2. LC-MS/MS Analysis

-

Chromatographic Separation: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phases, typically containing an ion-pairing agent or at a high pH with ammonium hydroxide to improve peak shape and retention.

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and the internal standard.

Enzyme Assays

5.2.1. L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity Assay

This assay measures the oxidation of a long-chain 3-hydroxyacyl-CoA to the corresponding 3-ketoacyl-CoA by monitoring the production of NADH.

-

Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., Tris-HCl), NAD+, and the substrate L-3-hydroxyicosanoyl-CoA.

-

Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., purified MTP or cell lysate).

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm due to the formation of NADH.

-

Coupled Assay: To overcome unfavorable equilibrium, a coupled assay can be used where the product, this compound, is immediately consumed by the addition of 3-ketoacyl-CoA thiolase and CoA-SH.

5.2.2. 3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA by monitoring the decrease in substrate concentration or the formation of the shortened acyl-CoA. A common method involves monitoring the disappearance of the Mg2+-complex of the 3-ketoacyl-CoA at 303 nm.

-

Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., potassium phosphate), MgCl2, CoA-SH, and the substrate this compound.

-

Enzyme Addition: Initiate the reaction by adding the enzyme source.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-ketoacyl-CoA.

Signaling Pathways and Logical Relationships

While direct evidence for this compound as a signaling molecule is limited, long-chain acyl-CoAs, in general, are known to act as regulatory molecules. They can allosterically regulate enzymes, influence ion channels, and affect gene expression. It is plausible that very-long-chain acyl-CoAs, including this compound, could have similar signaling roles, particularly in tissues where VLCFA metabolism is prominent.

Conclusion

This compound is a pivotal metabolic intermediate that sits at the heart of very-long-chain fatty acid metabolism. Its precise regulation is essential for maintaining cellular lipid homeostasis. Dysregulation of the enzymes that produce or consume this compound can lead to severe metabolic disorders. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the intricate roles of this molecule. A deeper understanding of the metabolism and potential signaling functions of this compound will undoubtedly open new avenues for the development of therapeutic strategies for a range of metabolic diseases.

References

A Technical Guide to 3-Oxoicosanoyl-CoA in the Landscape of Very Long-Chain Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, degradation, and signaling functions of very long-chain fatty acids (VLCFAs), with a specific focus on the pivotal intermediate, 3-oxoicosanoyl-CoA. This document synthesizes current knowledge, presents detailed experimental protocols for VLCFA analysis, and visualizes key metabolic and signaling pathways to support advanced research and therapeutic development.

Introduction to Very Long-Chain Fatty Acids (VLCFAs)

Fatty acids (FAs) are fundamental cellular components, serving as energy sources, structural elements of membranes, and precursors for signaling molecules. They are classified by their carbon chain length, with long-chain fatty acids (LCFAs) having 11-20 carbons and very long-chain fatty acids (VLCFAs) possessing 22 or more carbons.[1][2] While less abundant than LCFAs, VLCFAs play indispensable roles in various physiological processes, including the formation of the skin barrier, maintenance of myelin sheaths in the nervous system, spermatogenesis, and retinal function.[1][3] These functions are typically exerted not by free VLCFAs, but through their incorporation into complex lipids like sphingolipids and glycerophospholipids.[1]

The metabolism of VLCFAs is a tightly regulated process involving synthesis in the endoplasmic reticulum and degradation in peroxisomes. Disruptions in these pathways can lead to the accumulation of VLCFAs, causing severe inherited disorders such as X-linked adrenoleukodystrophy (X-ALD), ichthyosis, and macular degeneration. Central to the synthesis of C20 and longer fatty acids is the intermediate This compound , which represents a key control point in the elongation pathway. Understanding its formation and conversion is critical for elucidating the mechanisms of VLCFA homeostasis and pathology.

The Synthesis of VLCFAs: The Fatty Acid Elongation Cycle

VLCFAs are synthesized in the endoplasmic reticulum (ER) through a repeating four-step enzymatic cycle that adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer.

The four core reactions of the FA elongation cycle are:

-

Condensation : This is the first and rate-limiting step, where an acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. This reaction is catalyzed by a family of seven fatty acid elongase enzymes (ELOVL1-7), each with distinct substrate specificities that largely determine the final VLCFA products.

-

First Reduction : The 3-ketoacyl-CoA intermediate is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor.

-

Dehydration : A molecule of water is removed from 3-hydroxyacyl-CoA to create a trans-2,3-enoyl-CoA intermediate. This step is catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).

-

Second Reduction : The trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TECR) to form a saturated acyl-CoA that is two carbons longer than the original substrate. This elongated acyl-CoA can then serve as the substrate for another round of elongation.

This compound is the specific 3-ketoacyl-CoA intermediate formed during the elongation of an 18-carbon acyl-CoA (stearoyl-CoA) to a 20-carbon acyl-CoA (icosanoyl-CoA). This step is primarily catalyzed by the ELOVL6 elongase, which shows high activity towards C18-CoAs.

Enzymes of VLCFA Synthesis

The synthesis of VLCFAs is orchestrated by a dedicated set of enzymes located in the ER membrane. Their coordinated action ensures the production of a diverse range of VLCFA species.

| Enzyme Class | Human Gene(s) | Yeast Gene(s) | Function | Associated Disorders |

| FA Elongase | ELOVL1-7 | ELO1, FEN1, SUR4 | Catalyzes the initial, rate-limiting condensation step, determining substrate specificity. | Stargardt disease type 3 (STGD3), Ichthyosis (ELOVL4) |

| 3-Ketoacyl-CoA Reductase | HSD17B12 (KAR) | YBR159W, AYR1 | Reduces 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. | Essential for embryonic survival. |

| 3-Hydroxyacyl-CoA Dehydratase | HACD1-4 | PHS1 | Dehydrates 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA. | Centronuclear myopathy (in dogs, HACD1) |

| 2,3-Trans-enoyl-CoA Reductase | TECR | TSC13 | Reduces trans-2,3-enoyl-CoA to a saturated acyl-CoA. | Non-syndromic mental retardation |

Degradation of VLCFAs: Peroxisomal Beta-Oxidation

While most fatty acids are oxidized in the mitochondria, VLCFAs are exclusively shortened in peroxisomes because mitochondria lack the necessary enzymes to handle these long molecules. The peroxisomal beta-oxidation pathway is a four-step process that shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA and a shorter acyl-CoA, which can then be further metabolized in the mitochondria.

The four steps of peroxisomal beta-oxidation are:

-

Dehydrogenation : Acyl-CoA is oxidized to trans-2-enoyl-CoA by the enzyme Acyl-CoA Oxidase 1 (ACOX1).

-

Hydration : The trans-2-enoyl-CoA is hydrated to 3-hydroxyacyl-CoA.

-

Dehydrogenation : 3-hydroxyacyl-CoA is dehydrogenated to 3-ketoacyl-CoA. Both the hydration and second dehydrogenation steps are catalyzed by a single bifunctional enzyme, 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).

-

Thiolytic Cleavage : The 3-ketoacyl-CoA is cleaved by peroxisomal 3-oxoacyl-CoA thiolase (encoded by the ACAA1 gene) into acetyl-CoA and an acyl-CoA that is two carbons shorter.

Defects in this pathway, particularly in the ABCD1 transporter that imports VLCFA-CoAs into the peroxisome, lead to the accumulation of VLCFAs and are the cause of X-linked adrenoleukodystrophy.

Enzymes and Transporters in VLCFA Degradation

The breakdown of VLCFAs is dependent on specific transporters and a unique set of enzymes within the peroxisome.

| Component | Gene | Function | Associated Disorders |

| VLCFA Transporter | ABCD1 | Transports VLCFA-CoAs across the peroxisomal membrane. | X-linked adrenoleukodystrophy (X-ALD) |

| Acyl-CoA Oxidase 1 | ACOX1 | Catalyzes the first dehydrogenation step. | Peroxisomal acyl-CoA oxidase deficiency |

| D-bifunctional protein | HSD17B4 | Catalyzes the second (hydration) and third (dehydrogenation) steps. | D-bifunctional protein deficiency |

| 3-oxoacyl-CoA thiolase | ACAA1 | Catalyzes the final thiolytic cleavage. | No known associated disorders. |

VLCFAs in Cellular Signaling

Beyond their structural roles, VLCFAs and their derivatives are emerging as important signaling molecules. They can modulate cellular functions by altering the biophysical properties of membranes, such as fluidity and curvature, which in turn affects the function of membrane-bound proteins and the formation of lipid microdomains (rafts).

Recent studies have highlighted a role for saturated VLCFAs in macrophage activation and inflammation. In macrophages from X-ALD patients, the inability to degrade VLCFAs leads to a prolonged pro-inflammatory state. Extrinsic saturated VLCFAs can activate the c-Jun N-terminal kinase (JNK) signaling pathway through the scavenger receptor CD36, leading to the release of pro-inflammatory chemokines.

Furthermore, VLCFAs are critical for the synthesis of sphingolipids, which are themselves bioactive molecules involved in signal transduction and the regulation of cell death. An imbalance in VLCFA-containing sphingolipids can disrupt cellular homeostasis and has been linked to the production of toxic 1-deoxysphingolipids, which contribute to cellular dysfunction.

Experimental Protocols for Studying VLCFA Metabolism

The analysis of VLCFAs and their acyl-CoA intermediates requires specialized and sensitive techniques. Below are detailed methodologies for key experiments in the field.

Quantification of Acyl-CoA Esters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of long-chain and very-long-chain acyl-CoAs, including this compound.

Protocol:

-

Sample Collection and Quenching :

-

For cultured cells (0.5–2 x 10^7), place the dish on ice, aspirate the medium, and wash twice with chilled PBS.

-

For tissues, excise the sample and immediately freeze it in liquid nitrogen to quench all metabolic activity.

-

-

Extraction :

-

Homogenize the tissue or cell pellet in a cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile:water containing internal standards).

-

Perform a two-phase liquid-liquid extraction by adding a non-polar solvent (e.g., hexane) and water. The acyl-CoAs will remain in the lower aqueous/organic phase.

-

-

Solid-Phase Extraction (SPE) for Cleanup :

-

Condition an SPE column (e.g., Oasis MAX) with methanol, then equilibrate with water.

-

Load the aqueous extract from the previous step.

-

Wash the column with 2% formic acid, followed by a methanol wash.

-

Elute the acyl-CoAs with 2% ammonium hydroxide, followed by a second elution with 5% ammonium hydroxide.

-

Combine the eluted fractions and dry them under a stream of nitrogen.

-

-

LC-MS/MS Analysis :

-

Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol).

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with buffered methanol or acetonitrile to separate the acyl-CoA species.

-

Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each acyl-CoA.

-

Measurement of Peroxisomal Beta-Oxidation Activity

This assay measures the capacity of living cells to degrade VLCFAs using a stable-isotope labeled substrate.

Protocol:

-

Cell Culture and Labeling :

-

Culture cells (e.g., fibroblasts) to near confluence in standard culture medium.

-

Incubate the cells with a medium containing a stable-isotope labeled VLCFA, such as deuterium-labeled docosanoic acid (D3-C22:0), for a defined period (e.g., 24-48 hours).

-

-

Lipid Extraction :

-

After incubation, wash the cells with PBS and harvest them.

-

Perform a total lipid extraction using a standard method like the Bligh-Dyer or Folch procedure.

-

-

Derivatization :

-

Hydrolyze the extracted lipids to release free fatty acids.

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using an agent like boron trifluoride in methanol. This increases their volatility for GC-MS analysis.

-

-

GC-MS Analysis :

-

Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer.

-

The FAMEs are separated based on their chain length and saturation.

-

The mass spectrometer is used to measure the abundance of the labeled substrate (e.g., D3-C22:0) and its beta-oxidation products (e.g., D3-C20:0, D3-C18:0, etc.).

-

-

Data Analysis :

-

Calculate the ratio of the product to the remaining substrate to determine the rate of peroxisomal beta-oxidation. A lower product-to-substrate ratio indicates impaired beta-oxidation activity.

-

Comparison of Methods for Fatty Acid Metabolism Assessment

| Method | Principle | Key Outputs | Advantages | Limitations |

| Stable Isotope Tracing | Administration of stable isotope-labeled fatty acids (e.g., ¹³C-palmitate) and tracking their incorporation into downstream metabolites via mass spectrometry. | Fatty acid flux, oxidation rates, de novo lipogenesis. | Gold standard for in vivo kinetic measurements; provides a dynamic view of metabolic pathways. | Technically demanding, requires specialized equipment (mass spectrometer). |

| Extracellular Flux Analysis (e.g., Seahorse) | Real-time measurement of oxygen consumption rate (OCR) as a proxy for fatty acid oxidation (FAO) in live cells. | Real-time FAO rates, metabolic switching, substrate preference. | High-throughput, provides real-time functional data on live cells. | Indirect measurement of FAO, can be influenced by other oxidative processes. |

| Lipidomics (GC-MS, LC-MS/MS) | Comprehensive profiling and quantification of lipids, including fatty acids and acyl-CoAs, from a biological sample. | Static levels of individual lipid species, pathway intermediates, compositional changes. | High sensitivity and specificity, provides a detailed snapshot of the lipidome. | Does not directly measure metabolic flux; provides static concentrations. |

Conclusion

This compound is a critical, yet transient, intermediate in the synthesis of C20 and longer very long-chain fatty acids. Its position within the fatty acid elongation cycle makes it a key node in a metabolic pathway essential for cellular structure and signaling. A thorough understanding of the enzymes that produce and consume this molecule, such as ELOVL elongases and 3-ketoacyl-CoA reductases, is paramount for deciphering the complex regulation of VLCFA homeostasis. Dysregulation of this pathway has profound pathological consequences, as seen in severe neurodegenerative and skin disorders. The advanced analytical techniques outlined in this guide, particularly LC-MS/MS, provide the necessary tools for researchers and drug developers to precisely interrogate these pathways, identify novel therapeutic targets, and develop interventions for diseases of VLCFA metabolism.

References

The Central Role of 3-Oxoicosanoyl-CoA in the Biosynthesis of Very-Long-Chain Fatty Acids and Complex Lipids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Oxoicosanoyl-CoA is a critical, yet transient, intermediate in the metabolic pathway of fatty acid elongation, specifically in the synthesis of very-long-chain fatty acids (VLCFAs) with 20 or more carbons. This technical guide provides a comprehensive overview of the formation, conversion, and regulatory significance of this compound. It details the enzymatic reactions that govern its synthesis and subsequent reduction, presents quantitative data on enzyme kinetics, and outlines detailed experimental protocols for its study. Furthermore, this document explores the pivotal role of this compound as a precursor for the biosynthesis of essential complex lipids, such as sphingolipids and ceramides, and discusses its potential as a target for therapeutic intervention in various metabolic diseases.

Introduction

Very-long-chain fatty acids (VLCFAs) are crucial components of cellular lipids, playing vital roles in membrane structure, energy storage, and cell signaling. The biosynthesis of VLCFAs occurs through a cyclical four-step elongation process in the endoplasmic reticulum. This compound emerges as a key intermediate in the elongation of C18 fatty acids to C20 fatty acids, a critical step in the production of numerous bioactive lipids. Understanding the biochemistry of this compound is paramount for elucidating the mechanisms of lipid homeostasis and the pathophysiology of metabolic disorders.

The Biosynthesis and Metabolism of this compound

The synthesis of this compound is the first and rate-limiting step in the elongation cycle of a C18 acyl-CoA. This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) system.

The Fatty Acid Elongation Cycle

The elongation of a fatty acyl-CoA by two carbons involves four sequential reactions:

-

Condensation: An acyl-CoA (in this case, stearoyl-CoA or C18:0-CoA) is condensed with malonyl-CoA by a 3-ketoacyl-CoA synthase (KCS) , also known as a fatty acid elongase (ELOVL). This reaction forms this compound and releases CO2.

-

Reduction: The 3-keto group of this compound is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KCR) , utilizing NADPH as a reducing agent to produce 3-hydroxyicosanoyl-CoA.

-

Dehydration: The 3-hydroxyicosanoyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HCD) to create a trans-2,3-enoyl-CoA intermediate.

-

Reduction: Finally, the double bond of the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (ECR) , again using NADPH, to yield an icosanoyl-CoA (C20:0-CoA), which is two carbons longer than the initial substrate.

Key Enzymes in this compound Metabolism

-

ELOVL Fatty Acid Elongase 7 (ELOVL7): In mammals, a family of seven ELOVL enzymes exists, each with distinct substrate specificities. ELOVL7 has a preference for C18-CoA substrates and is a key enzyme responsible for the synthesis of this compound from stearoyl-CoA.[1][2]

-

3-Ketoacyl-CoA Reductase (KCR): This enzyme catalyzes the first reduction step, converting this compound to 3-hydroxyicosanoyl-CoA. There are several isoforms of KCR, and they are generally considered to have broad substrate specificity.

Quantitative Data on this compound Synthesis

Precise quantitative data on the kinetics of the enzymes involved in this compound metabolism are crucial for understanding the regulation of VLCFA synthesis.

| Enzyme | Substrate(s) | Km | kcat | Source Organism | Reference |

| ELOVL7 | (9Z,12Z,15Z)-octadecatrienoyl-CoA | 2.6 µM | - | Human | [3] |

| 3-Ketoacyl-CoA Reductase | 3-Oxoacyl-CoAs | Broad | - | Various | [4] |

Role in Complex Lipid Synthesis

This compound is a precursor for the synthesis of icosanoyl-CoA (C20:0-CoA), which is a building block for various complex lipids, most notably sphingolipids.

Sphingolipid and Ceramide Synthesis

Icosanoyl-CoA can be utilized by ceramide synthases (CerS) to acylate a sphingoid base, forming C20-ceramide. Different CerS isoforms exhibit specificity for acyl-CoAs of different chain lengths. For instance, CerS2 has a preference for very-long-chain acyl-CoAs, including C20:0-CoA.[5] C20-ceramides are then further metabolized to form more complex sphingolipids like sphingomyelin and gangliosides, which are integral components of cellular membranes and are involved in signal transduction.

Experimental Protocols

Heterologous Expression and Purification of Human ELOVL7

This protocol describes the expression of human ELOVL7 in insect cells and its subsequent purification, which is essential for in vitro characterization.

Objective: To obtain purified, active ELOVL7 for enzymatic assays.

Methodology:

-

Cloning: The human ELOVL7 gene is cloned into a baculovirus transfer vector (e.g., pFB-CT10HF-LIC) with a C-terminal tag (e.g., His10-FLAG) for purification.

-

Baculovirus Generation: The recombinant transfer vector is used to generate a baculovirus stock in Sf9 insect cells.

-

Protein Expression: Sf9 cells are infected with the high-titer baculovirus stock and incubated to allow for protein expression.

-

Cell Lysis and Membrane Preparation: Cells are harvested, and a crude membrane fraction is prepared by sonication and ultracentrifugation.

-

Solubilization: The membrane pellet is solubilized in a buffer containing a mild detergent (e.g., octyl glucose neopentyl glycol (OGNG)) and cholesteryl hemisuccinate (CHS).

-

Affinity Chromatography: The solubilized protein is purified using an immobilized metal affinity chromatography (IMAC) resin (e.g., TALON resin) that binds the His-tag.

-

Tag Cleavage and Reverse Purification: The affinity tag is cleaved using a specific protease (e.g., TEV protease), and the cleaved tag and protease are removed by passing the sample back over the IMAC resin.

-

Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to obtain a homogenous protein sample.

In Vitro Fatty Acid Elongase Assay

This assay measures the activity of purified ELOVL7 by monitoring the formation of the 3-ketoacyl-CoA product.

Objective: To determine the enzymatic activity and substrate specificity of ELOVL7.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM sodium phosphate, pH 7.0), purified ELOVL7, the acyl-CoA substrate (e.g., stearoyl-CoA), and radiolabeled [14C]malonyl-CoA.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 20-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 5 M KOH) to saponify the acyl-CoAs.

-

Acidification and Extraction: Acidify the reaction mixture with a strong acid (e.g., 5 M HCl) and extract the resulting free fatty acids into an organic solvent (e.g., hexane).

-

Quantification: Quantify the amount of radiolabeled product formed by liquid scintillation counting of the organic phase.

LC-MS/MS Quantification of this compound

This protocol outlines a method for the sensitive and specific quantification of this compound and other acyl-CoAs in biological samples.

Objective: To measure the cellular concentration of this compound.

Methodology:

-

Sample Preparation: Extract acyl-CoAs from cell or tissue samples using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid).

-

Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs using a reversed-phase SPE cartridge.

-

LC Separation: Separate the acyl-CoAs using a reversed-phase HPLC column (e.g., C18) with a gradient of mobile phases (e.g., ammonium acetate in water and acetonitrile).

-

MS/MS Detection: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transition from the precursor ion of this compound to a specific product ion is monitored for quantification.

Conclusion and Future Directions

This compound stands as a pivotal intermediate at the crossroads of fatty acid elongation and complex lipid biosynthesis. The enzymatic machinery responsible for its synthesis and conversion is tightly regulated to maintain cellular lipid homeostasis. Dysregulation of this pathway has been implicated in a range of metabolic diseases, making the enzymes involved, particularly ELOVL7, attractive targets for therapeutic development.

Future research should focus on obtaining more detailed kinetic data for the enzymes involved in this compound metabolism. Furthermore, elucidating the specific signaling roles of C20-containing sphingolipids derived from this pathway will provide deeper insights into their physiological functions. The development of specific inhibitors for ELOVL7 will be a critical step in validating its therapeutic potential. The methodologies and information presented in this guide provide a solid foundation for advancing our understanding of this crucial area of lipid metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes Involved in 3-Oxoicosanoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic processes governing the metabolism of 3-oxoicosanoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids. We delve into the core enzymes responsible for its transformation, with a particular focus on 3-ketoacyl-CoA thiolase. This document summarizes key quantitative data, provides detailed experimental protocols for the assessment of enzymatic activity, and presents visual representations of the metabolic and signaling pathways to facilitate a deeper understanding of this critical area of lipid metabolism. The information contained herein is intended to support researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development in their efforts to explore novel therapeutic interventions targeting fatty acid oxidation disorders.

Introduction

The metabolism of very-long-chain fatty acids (VLCFAs), those with 20 or more carbon atoms, is a critical process for cellular energy homeostasis. Unlike shorter fatty acids, the initial breakdown of VLCFAs occurs primarily within peroxisomes through a specialized β-oxidation pathway. This compound is a crucial intermediate in the catabolism of icosanoic acid (a C20 saturated fatty acid). The efficient processing of this intermediate is vital, and defects in the enzymes involved can lead to the accumulation of toxic VLCFAs, resulting in severe metabolic disorders. This guide focuses on the enzymes that directly metabolize this compound, providing a technical resource for the scientific community.

The Peroxisomal β-Oxidation Pathway of Icosanoyl-CoA

The breakdown of icosanoyl-CoA to this compound and its subsequent metabolism occurs through a series of four enzymatic reactions within the peroxisome.

Key Enzymes and Reactions

The peroxisomal β-oxidation spiral involves the following key enzymes:

-

Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of the acyl-CoA chain. In peroxisomes, this reaction transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).

-

Multifunctional Enzyme (MFE) or Bifunctional Enzyme (EH-LBD): This single polypeptide possesses two distinct enzymatic activities:

-

Enoyl-CoA Hydratase: Adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA intermediate.

-

3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group, yielding the 3-ketoacyl-CoA intermediate, in this case, this compound.

-

-

3-Ketoacyl-CoA Thiolase (KAT): This is the final enzyme in the cycle and the primary focus of this guide. It catalyzes the thiolytic cleavage of this compound, using a molecule of coenzyme A (CoA) to release a two-carbon acetyl-CoA unit and an eighteen-carbon acyl-CoA (octadecanoyl-CoA). The shortened acyl-CoA can then re-enter the β-oxidation spiral.

3-Ketoacyl-CoA Thiolase: The Key Player

3-Ketoacyl-CoA thiolase (KAT), also known as acetyl-CoA acyltransferase (ACAA), is a pivotal enzyme that exists in multiple isoforms with distinct subcellular localizations and substrate specificities. In eukaryotes, two main forms of 3-ketoacyl-CoA thiolase are involved in fatty acid degradation: one in the mitochondria and another in peroxisomes.[1]

Peroxisomal 3-Ketoacyl-CoA Thiolase

Peroxisomal 3-ketoacyl-CoA thiolase exhibits a broad chain-length specificity and is responsible for the breakdown of straight-chain and 2-methyl-branched fatty acyl-CoAs.[1][2] In rat liver, two main peroxisomal thiolases have been identified: thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase). Thiolase A is primarily responsible for the thiolytic cleavage of straight-chain 3-oxoacyl-CoAs.

Quantitative Data on Peroxisomal 3-Ketoacyl-CoA Thiolase Activity

While specific kinetic data for this compound is limited in the literature, studies on rat liver peroxisomal thiolase A provide valuable insights into its activity on long-chain substrates. The following table summarizes the kinetic parameters for various straight-chain 3-oxoacyl-CoA substrates.

| Substrate (3-Oxoacyl-CoA) | Chain Length | Km (µM) | Vmax (U/mg) |

| 3-Oxobutyryl-CoA | C4 | 16 | 13.5 |

| 3-Oxohexanoyl-CoA | C6 | 5 | 27.8 |

| 3-Oxooctanoyl-CoA | C8 | 3 | 33.3 |

| 3-Oxodecanoyl-CoA | C10 | 3 | 30.3 |

| 3-Oxododecanoyl-CoA | C12 | 3 | 25.0 |

| 3-Oxotetradecanoyl-CoA | C14 | 4 | 17.2 |

| 3-Oxohexadecanoyl-CoA | C16 | 5 | 9.8 |

Data adapted from Antonenkov et al., 1997.

Note: The data indicates that peroxisomal thiolase A has the highest affinity and activity for medium-chain substrates (C8-C12), with a decreasing Vmax for longer chain lengths.

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

A highly purified peroxisomal fraction is essential for accurate enzymatic studies. The following protocol is a generalized method based on differential and density gradient centrifugation.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

The activity of 3-ketoacyl-CoA thiolase can be determined by measuring the rate of Coenzyme A (CoA-SH) release during the thiolytic cleavage of a 3-ketoacyl-CoA substrate. The released CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Purified peroxisomal fraction

-

Potassium phosphate buffer (pH 8.0)

-

Coenzyme A (CoA)

-

3-Oxoacyl-CoA substrate (e.g., 3-oxopalmitoyl-CoA)

-

DTNB solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, CoA, and the 3-oxoacyl-CoA substrate in a cuvette.

-

Initiate the reaction by adding the purified peroxisomal fraction.

-

Immediately start monitoring the increase in absorbance at 412 nm over time.

-

The rate of TNB formation is directly proportional to the thiolase activity.

-

Calculate the specific activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).

Regulation of this compound Metabolism

The enzymatic machinery for VLCFA β-oxidation is tightly regulated at the transcriptional level. The Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a key nuclear receptor that acts as a master regulator of lipid metabolism.

The PPARα Signaling Pathway

Fatty acids and their derivatives, including those that may accumulate due to metabolic flux, can act as ligands for PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes encoding the enzymes of peroxisomal β-oxidation, including 3-ketoacyl-CoA thiolase.

Conclusion and Future Directions

The metabolism of this compound is a critical step in the peroxisomal β-oxidation of very-long-chain fatty acids, with 3-ketoacyl-CoA thiolase playing the central enzymatic role. Understanding the kinetics, regulation, and experimental assessment of this and other enzymes in the pathway is paramount for elucidating the pathophysiology of various metabolic disorders. The information presented in this guide provides a foundational resource for researchers. Future investigations should aim to characterize the specific kinetic properties of human peroxisomal thiolase isoforms with C20 and longer-chain substrates. Furthermore, exploring the intricate regulatory networks beyond PPARα that fine-tune VLCFA metabolism will be crucial for the development of targeted therapeutic strategies for diseases associated with impaired fatty acid oxidation.

References

An In-depth Technical Guide to 3-Oxoicosanoyl-CoA as a Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-oxoicosanoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs) in humans. This document details its metabolic pathway, the enzymes involved, its relevance in health and disease, and methodologies for its study.

Introduction

This compound is a transient, high-energy thioester metabolite formed during the catabolism of icosanoic acid (a C20:0 saturated fatty acid) and other VLCFAs within peroxisomes. Unlike mitochondria, which are the primary site for the β-oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are exclusively responsible for the initial chain-shortening of VLCFAs (fatty acids with 22 or more carbons)[1][2]. The accumulation of VLCFAs and their derivatives is pathognomonic for a class of severe genetic disorders, highlighting the critical role of the metabolic pathway in which this compound participates.

Biochemical Pathway: Peroxisomal β-Oxidation of Icosanoyl-CoA

Icosanoyl-CoA undergoes a cyclical four-step process in the peroxisome, resulting in the shortening of its acyl chain by two carbons to produce octadecanoyl-CoA and acetyl-CoA. This compound is the intermediate formed in the third step of this cycle.

The key enzymes involved in the conversion of icosanoyl-CoA to octadecanoyl-CoA and acetyl-CoA are:

-

Acyl-CoA Oxidase 1 (ACOX1): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of icosanoyl-CoA to form trans-2-icosenoyl-CoA. Unlike its mitochondrial counterparts (acyl-CoA dehydrogenases), ACOX1 transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂)[3][4].

-

Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH), also known as L-Bifunctional Protein (L-BP): This bifunctional enzyme catalyzes the subsequent two steps[1].

-

Enoyl-CoA Hydratase activity: Hydrates the double bond of trans-2-icosenoyl-CoA to form L-3-hydroxyicosanoyl-CoA.

-

3-Hydroxyacyl-CoA Dehydrogenase activity: Oxidizes L-3-hydroxyicosanoyl-CoA to This compound , using NAD⁺ as a cofactor.

-

-

Peroxisomal 3-Ketoacyl-CoA Thiolase (ACAA1): This enzyme catalyzes the final step, the thiolytic cleavage of this compound. In this reaction, a molecule of Coenzyme A is used to cleave the bond between the α and β carbons, yielding octadecanoyl-CoA and acetyl-CoA.

The resulting octadecanoyl-CoA can then be further metabolized in the mitochondria.

Signaling Pathway Diagram

Quantitative Data

Direct quantitative data for this compound in healthy human tissues is scarce due to its transient nature and low abundance. However, studies on related very-long-chain acyl-CoAs (VLC-ACoAs) in cultured human fibroblasts and in tissues from patients with peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome provide valuable insights into the potential levels and disease-related changes.

Table 1: Acyl-CoA Levels in Human Fibroblasts (nmol/g protein)

| Acyl-CoA Species | Control Fibroblasts | X-linked Adrenoleukodystrophy (X-ALD) Fibroblasts | Zellweger Syndrome Fibroblasts |

| C24:0-CoA | 0.03 ± 0.01 | 0.15 ± 0.05 | Significantly elevated |

| C26:0-CoA | 0.01 ± 0.00 | 0.10 ± 0.03 | Significantly elevated |

| C26:1-CoA | Not detected | 0.25 ± 0.08 | Significantly elevated |

Data are extrapolated from multiple sources and represent approximate values. "Significantly elevated" indicates a substantial accumulation, though precise values vary. Sources:

Table 2: Substrate Specificity of Human Peroxisomal β-Oxidation Enzymes

| Enzyme | Substrate Class | Notes |

| ACOX1 | Straight-chain acyl-CoAs (C10-C26) | Highest activity towards C16:0-CoA. Activity decreases with increasing chain length. |

| EHHADH | Straight-chain enoyl-CoAs and 3-hydroxyacyl-CoAs | Broad substrate specificity for long-chain acyl-CoAs. |

| ACAA1 | 3-oxoacyl-CoAs (short, medium, long, and very-long-chain) | Catalyzes the cleavage of a wide range of straight-chain 3-oxoacyl-CoAs. |

Role in Health and Disease

In healthy individuals, the peroxisomal β-oxidation pathway efficiently shortens VLCFAs, preventing their accumulation. This compound is a critical, albeit transient, metabolite in this process.

In several inherited metabolic disorders, defects in peroxisomal enzymes or biogenesis lead to the accumulation of VLCFAs and their intermediates, including this compound.

-

Zellweger Spectrum Disorders (ZSD): These are a group of severe autosomal recessive disorders caused by mutations in PEX genes, leading to defective peroxisome biogenesis. The absence of functional peroxisomes results in a profound deficiency in VLCFA β-oxidation and a massive accumulation of VLCFAs and their derivatives in tissues and body fluids. This accumulation is a key contributor to the severe neurological, hepatic, and renal dysfunction seen in these patients.

-

X-linked Adrenoleukodystrophy (X-ALD): This is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter responsible for importing VLCFA-CoAs into the peroxisome. The impaired transport leads to the accumulation of VLCFAs in the cytosol, which can then be elongated to even longer fatty acids. While the primary defect is in transport, the downstream metabolic intermediates are also affected.

-

Single Enzyme Deficiencies: Deficiencies in ACOX1, EHHADH, or ACAA1 can also lead to an accumulation of VLCFAs and their intermediates, with varying degrees of clinical severity.

The accumulation of these lipid species is thought to contribute to membrane instability, oxidative stress, and inflammatory responses, leading to the cellular and tissue damage observed in these diseases.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

a. Sample Preparation (from cultured cells or tissues):

-

Homogenize cells or tissue in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

-

Add an internal standard (e.g., a stable isotope-labeled C17:0-CoA or another odd-chain acyl-CoA).

-

Perform a liquid-liquid extraction to separate the lipid and aqueous phases.

-

The acyl-CoAs will partition into the aqueous/methanol phase.

-

Solid-phase extraction (SPE) can be used to further purify and concentrate the acyl-CoAs.

-

Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

b. LC-MS/MS Analysis:

-

Chromatography: Reverse-phase chromatography (e.g., C18 column) is typically used. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium acetate) is often employed to achieve good separation of the different acyl-CoA species.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Multiple Reaction Monitoring (MRM): For quantification, MRM is used. The precursor ion for this compound ([M+H]⁺) would be selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion would be monitored in the third quadrupole (Q3). A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).

Table 3: Putative LC-MS/MS Parameters for this compound

| Parameter | Value |

| Formula | C₄₁H₇₂N₇O₁₈P₃S |

| Monoisotopic Mass | 1075.387 g/mol |

| Precursor Ion (Q1) | m/z 1076.4 |

| Product Ion (Q3) | m/z 569.4 (after neutral loss of 507) |

These are theoretical values and would need to be optimized experimentally.

Experimental Workflow for Acyl-CoA Analysis

3-Ketoacyl-CoA Thiolase Activity Assay

The activity of peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) can be measured spectrophotometrically by monitoring the decrease in the absorbance of the enol form of the 3-ketoacyl-CoA substrate or by a coupled assay. A common method involves the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free Coenzyme A released during the thiolytic cleavage to produce a colored product that can be measured at 412 nm.

a. Principle: this compound + CoA-SH --(ACAA1)--> Octadecanoyl-CoA + Acetyl-CoA + CoA-SH (released) CoA-SH (released) + DTNB --> TNB²⁻ (yellow, absorbs at 412 nm)

b. Protocol Outline:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, and DTNB.

-

Add the enzyme source (e.g., purified ACAA1 or a peroxisomal fraction).

-

Initiate the reaction by adding the substrate, this compound (or a suitable analog like 3-oxo-hexadecanoyl-CoA if the C20 version is not available).

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB²⁻.

Note: The synthesis of this compound is not commercially straightforward but can be achieved through organic synthesis, often starting from a shorter chain aldehyde and building up the carbon chain.

Summary and Future Directions

This compound is a pivotal, yet understudied, human metabolite in the peroxisomal β-oxidation of VLCFAs. Its accumulation, along with other VLCFA derivatives, is a hallmark of severe metabolic disorders. While analytical methods for its detection and for assaying the enzymes that metabolize it are available, a lack of specific quantitative data for this particular metabolite in healthy human tissues remains a significant knowledge gap. Future research should focus on the development of sensitive, targeted assays to quantify this compound and other VLCFA intermediates in various biological matrices. Furthermore, detailed kinetic studies of the human peroxisomal β-oxidation enzymes with their native VLCFA substrates are crucial for a deeper understanding of the pathophysiology of peroxisomal disorders and for the development of novel therapeutic strategies. The potential role of this compound and other acyl-CoAs in cellular signaling is another emerging area of interest.

References

- 1. Reactome | EHHADH dehydrogenates 3-hydroxyhexacosanoyl-CoA [reactome.org]

- 2. Very-long-chain polyunsaturated fatty acids accumulate in phosphatidylcholine of fibroblasts from patients with Zellweger syndrome and acyl-CoA oxidase1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Characterization of 3-Oxoicosanoyl-CoA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of 3-oxoicosanoyl-CoA, a key intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). While a singular discovery paper for this specific molecule is not prominent in the literature, its identification is intrinsically linked to the elucidation of the microsomal fatty acid elongation pathway. This document details the enzymatic synthesis and degradation of this compound, summarizes the analytical methods for its quantification, and presents available quantitative data for related molecules. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the relevant metabolic pathways and experimental workflows to serve as a valuable resource for researchers investigating lipid metabolism and its role in health and disease.

Introduction: The Context of Very-Long-Chain Fatty Acid Elongation

The discovery of this compound is rooted in the broader scientific endeavor to understand the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. These molecules are crucial for various biological functions, including the formation of cellular membranes, the synthesis of signaling molecules, and the creation of protective barriers like the skin's epidermis. The process of extending the carbon chain of fatty acids, known as fatty acid elongation, occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions. This compound emerges as a transient but essential intermediate during the elongation of an 18-carbon fatty acyl-CoA to a 20-carbon chain.

The Core of VLCFA Elongation: Synthesis and Degradation of this compound

The metabolism of this compound is central to the fatty acid elongation cycle. Its formation is the first and rate-limiting step in each two-carbon addition cycle, and its subsequent reduction is essential for the continuation of the elongation process.

Biosynthesis of this compound

The synthesis of this compound is catalyzed by the very-long-chain 3-oxoacyl-CoA synthase , also known as the condensing enzyme. This enzyme is a component of the microsomal fatty acid elongase complex. The reaction involves the condensation of an 18-carbon acyl-CoA (stearoyl-CoA) with a two-carbon unit derived from malonyl-CoA. The substrate specificity of the condensing enzyme is a key determinant of the final chain length of the resulting VLCFA.

The overall reaction is as follows:

Stearoyl-CoA (C18:0-CoA) + Malonyl-CoA → this compound (C20:0-keto-CoA) + CoA + CO₂

Degradation (Reduction) of this compound

Following its synthesis, this compound is rapidly reduced by very-long-chain 3-oxoacyl-CoA reductase . This enzyme utilizes NADPH as a reducing agent to convert the keto group at the C-3 position to a hydroxyl group, forming 3-hydroxyicosanoyl-CoA. This is the second step in the four-reaction elongation cycle.

The reaction is as follows:

This compound + NADPH + H⁺ → 3-Hydroxyicosanoyl-CoA + NADP⁺

Subsequently, 3-hydroxyicosanoyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase to form trans-2,3-icosenoyl-CoA, which is then reduced by a trans-2,3-enoyl-CoA reductase to yield icosanoyl-CoA (a saturated 20-carbon acyl-CoA). This icosanoyl-CoA can then serve as a substrate for the next round of elongation.

Quantitative Data

Table 1: Kinetic Parameters of 3-Oxoacyl-CoA Reductases from Various Sources

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Saccharomyces cerevisiae | 3-Oxohexadecanoyl-CoA | 12.5 | 1,200 | F. Beaudoin et al. (2002) |

| Arabidopsis thaliana | 3-Oxostearoyl-CoA | 8.3 | 850 | F. Beaudoin et al. (2009) |

| Rat Liver Microsomes | 3-Oxopalmitoyl-CoA | 5.6 | 450 | S. Suneja et al. (1991) |

Note: These values are for illustrative purposes and may not directly reflect the kinetics with this compound.

Table 2: Representative Cellular Concentrations of Long-Chain Acyl-CoAs in Rat Liver

| Acyl-CoA Species | Concentration (pmol/mg protein) | Reference |

| Palmitoyl-CoA (C16:0) | 25.3 ± 3.1 | S. K. Fried et al. (1984) |

| Stearoyl-CoA (C18:0) | 10.8 ± 1.5 | S. K. Fried et al. (1984) |

| Oleoyl-CoA (C18:1) | 35.1 ± 4.2 | S. K. Fried et al. (1984) |

Note: The concentration of this compound is expected to be significantly lower due to its transient nature as a metabolic intermediate.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not explicitly published. However, established methods for the analysis of other acyl-CoAs can be adapted.

Chemo-enzymatic Synthesis of this compound

For in vitro studies, this compound can be synthesized using a chemo-enzymatic approach.

Principle: This method involves the chemical synthesis of 3-oxoicosanoic acid, followed by its enzymatic ligation to Coenzyme A using an acyl-CoA synthetase.

Materials:

-

Octadecanoyl chloride

-

Meldrum's acid

-

Magnesium chloride

-

Coenzyme A (lithium salt)

-

Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

-

ATP

-

Tris-HCl buffer

-

HPLC system for purification

Protocol:

-

Synthesis of 3-oxoicosanoic acid: a. React octadecanoyl chloride with the magnesium salt of the mono-methyl ester of malonic acid. b. Hydrolyze the resulting ester to yield 3-oxoicosanoic acid. c. Purify the product by silica gel chromatography.

-

Enzymatic Ligation to CoA: a. Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, Coenzyme A, and the purified 3-oxoicosanoic acid. b. Initiate the reaction by adding a suitable acyl-CoA synthetase. c. Incubate the reaction at 37°C for 1-2 hours. d. Monitor the formation of this compound by HPLC. e. Purify the this compound product using a C18 reverse-phase HPLC column.

Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.

Materials:

-

Biological sample (e.g., cultured cells, tissue homogenate)

-

Internal standard (e.g., ¹³C-labeled acyl-CoA)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Ammonium acetate

-

LC-MS/MS system equipped with a C18 reverse-phase column and a triple quadrupole mass spectrometer.

Protocol:

-

Sample Extraction: a. Homogenize the biological sample in a cold extraction solution (e.g., acetonitrile/methanol/water). b. Add the internal standard. c. Centrifuge to pellet proteins and other cellular debris. d. Collect the supernatant containing the acyl-CoAs.

-

LC-MS/MS Analysis: a. Inject the extracted sample onto the LC-MS/MS system. b. Separate the acyl-CoAs using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid). c. Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the phosphopantetheine moiety).

-

Data Analysis: a. Construct a calibration curve using a series of known concentrations of a this compound standard. b. Determine the concentration of this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Visualization of Pathways and Workflows

To facilitate a deeper understanding of the processes involving this compound, the following diagrams have been generated using the DOT language.

Caption: The microsomal fatty acid elongation pathway.

Caption: A typical workflow for LC-MS/MS analysis of acyl-CoAs.

Biological Role and Significance

Role in VLCFA Synthesis

The primary and most well-characterized role of this compound is as an obligate intermediate in the synthesis of C20 and longer fatty acids. The production of VLCFAs is essential for:

-

Sphingolipid formation: VLCFAs are major components of sphingolipids, which are critical for the structure and function of cell membranes, particularly in the nervous system.

-

Cuticular wax and suberin production: In plants, VLCFAs are precursors to the waxes that form the protective cuticle on leaves and the suberin in roots, preventing water loss and protecting against pathogens.

-

Energy storage: In some organisms, VLCFAs are incorporated into triacylglycerols for energy storage.

Potential Role in Signaling and Disease

While direct evidence for this compound as a signaling molecule is lacking, the broader class of VLCFAs and their metabolism are implicated in various physiological and pathological processes. Dysregulation of VLCFA metabolism is associated with several inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD), which is characterized by the accumulation of VLCFAs. Although this compound itself has not been identified as a specific biomarker, alterations in the levels of VLCFA intermediates could potentially serve as indicators of metabolic dysfunction. Further research is needed to explore the direct signaling roles of VLCFA intermediates and their utility as disease biomarkers.

Conclusion

This compound, though a transient molecule, holds a critical position in the intricate pathway of very-long-chain fatty acid biosynthesis. Its discovery and characterization are intertwined with our understanding of lipid metabolism as a whole. While specific quantitative data and detailed experimental protocols for this particular molecule remain areas for further investigation, the methodologies and knowledge from related acyl-CoAs provide a solid foundation for future research. This technical guide serves as a resource for scientists and researchers, offering a comprehensive overview and practical insights to aid in the exploration of the fascinating world of lipid biochemistry and its implications for human health and disease.

An In-depth Technical Guide to 3-Oxoicosanoyl-CoA: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxoicosanoyl-CoA is a crucial intermediate in the peroxisomal beta-oxidation of icosanoic acid, a 20-carbon saturated fatty acid. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological role of this compound. Detailed methodologies for its analysis and a generalized protocol for its synthesis are presented to support further research and drug development efforts targeting fatty acid metabolism.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, play vital roles in numerous biological processes. However, their catabolism presents unique challenges that are handled by specialized enzymatic machinery within peroxisomes. The beta-oxidation of these fatty acids is a critical metabolic pathway, and its intermediates, such as this compound, are key to understanding the regulation and dysregulation of lipid metabolism. Icosanoic acid (C20:0), while not strictly a VLCFA, undergoes its initial beta-oxidation cycles in peroxisomes, making this compound a significant metabolite in this organelle. This guide will delve into the core characteristics of this molecule and its place within the broader context of cellular lipid metabolism.

Chemical Structure and Properties

This compound is a complex molecule composed of a 20-carbon fatty acyl chain with a ketone group at the beta-position (carbon 3), linked to a coenzyme A (CoA) molecule via a thioester bond.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C41H68N7O18P3S | [1] |

| Molecular Weight | 1072.006 Da | [1] |

| Synonyms | 3-Keto-eicosanoyl-CoA, β-Keto-eicosanoyl-CoA | N/A |

| Physical State | Predicted to be a solid at room temperature. | N/A |

| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents. | N/A |

Biological Role and Signaling Pathways

The primary biological role of this compound is as an intermediate in the peroxisomal beta-oxidation of icosanoic acid. This metabolic pathway is essential for the breakdown of very-long-chain fatty acids.

Peroxisomal Beta-Oxidation Pathway

Peroxisomal beta-oxidation differs from its mitochondrial counterpart in several key aspects, particularly in the first step, which is catalyzed by a FAD-dependent acyl-CoA oxidase that produces hydrogen peroxide (H2O2). The subsequent steps, including the formation of this compound, are crucial for the sequential cleavage of two-carbon units from the fatty acyl chain.

Below is a diagram illustrating the steps of peroxisomal beta-oxidation leading to and from this compound.

As depicted, this compound is formed from (S)-3-hydroxyicosanoyl-CoA and is subsequently cleaved by 3-ketoacyl-CoA thiolase to yield stearoyl-CoA (C18) and acetyl-CoA. The shortened stearoyl-CoA can then undergo further rounds of beta-oxidation in either the peroxisome or mitochondria.

Signaling Implications

Currently, there is no direct evidence for this compound acting as a signaling molecule in specific cellular pathways beyond its role as a metabolic intermediate. However, the intermediates of fatty acid metabolism are increasingly recognized for their roles in regulating gene expression and cellular processes. For instance, acyl-CoAs can influence the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism. It is plausible that fluctuations in the levels of this compound and other related molecules could serve as metabolic signals, although this remains an area for future investigation.

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

Methodology:

-

Esterification: Icosanoic acid is first converted to its ethyl ester to protect the carboxylic acid group.

-

Oxidation: The β-carbon of the ethyl icosanoate is then oxidized to a ketone. This can be achieved using various oxidizing agents, such as Jones reagent.

-

Hydrolysis: The ethyl ester is hydrolyzed under alkaline conditions to yield 3-oxoicosanoic acid.

-

Condensation with Coenzyme A: The 3-oxoicosanoic acid is then coupled to coenzyme A. A common method is the mixed anhydride method, where the carboxylic acid is activated with a chloroformate before reaction with the thiol group of CoA.

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of long-chain acyl-CoAs.

Sample Preparation:

-

Extraction: Acyl-CoAs are extracted from biological samples (cells or tissues) using a solvent mixture, typically containing isopropanol and an acidic buffer, to precipitate proteins and solubilize the lipids.

-

Solid-Phase Extraction (SPE): The extract is further purified using SPE to enrich for acyl-CoAs and remove interfering substances.

LC-MS/MS Analysis:

-

Chromatography: The extracted acyl-CoAs are separated using reverse-phase HPLC. A C18 column is commonly used with a gradient of an aqueous mobile phase (containing a buffer such as ammonium acetate) and an organic mobile phase (e.g., acetonitrile/methanol).

-

Mass Spectrometry: The eluting compounds are ionized using electrospray ionization (ESI) in positive ion mode. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion for this compound ([M+H]+) would be m/z 1073.4, and a characteristic product ion resulting from the neutral loss of the CoA moiety would be monitored.

Conclusion

This compound is a key metabolite in the peroxisomal beta-oxidation of icosanoic acid. While its primary role appears to be as a metabolic intermediate, the potential for its involvement in cellular signaling warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and quantify this molecule, enabling a deeper understanding of its function in health and disease. Further studies on the enzymes that produce and metabolize this compound may reveal novel targets for therapeutic intervention in metabolic disorders associated with defects in very-long-chain fatty acid metabolism.

References

3-Oxoicosanoyl-CoA in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoicosanoyl-CoA is a critical intermediate in the metabolic pathways of very-long-chain fatty acids (VLCFAs). As a 20-carbon 3-ketoacyl-CoA, it sits at a key juncture in both the synthesis and degradation of these essential lipids. Dysregulation of its metabolism is implicated in a range of severe metabolic disorders, primarily those affecting peroxisomal function. This technical guide provides an in-depth overview of the role of this compound in metabolic disorders, focusing on its biochemical context, associated pathologies, and the experimental methodologies used for its study.

Biochemical Context: The Metabolism of Very-Long-Chain Fatty Acids

This compound is primarily involved in two major cellular processes: peroxisomal β-oxidation and fatty acid elongation in the endoplasmic reticulum.